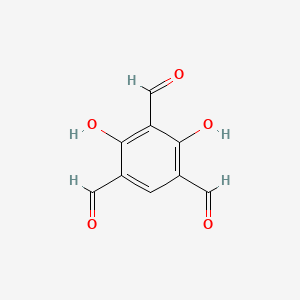

2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde

Description

Contextual Significance within Reticular Chemistry and Organic Transformations

In reticular chemistry, the precise geometry and functionality of molecular building blocks are paramount. 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde's C3 symmetry and reactive aldehyde groups make it an ideal candidate for condensation reactions with complementary multitopic amines or hydrazides to form crystalline, porous polymers with predictable topologies. evitachem.com The presence of hydroxyl groups at the 2 and 4 positions is particularly significant as it influences the electronic properties and stability of the resulting frameworks. These hydroxyl groups can participate in keto-enol tautomerism, which is crucial for the formation of highly stable β-ketoenamine linkages within the COFs. This tautomerism enhances the crystallinity and chemical stability of the resulting frameworks.

In the broader context of organic transformations, this compound serves as a valuable scaffold. Its aldehyde groups can undergo a range of reactions, including oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions to form Schiff bases or other heterocyclic structures. The hydroxyl groups can also be functionalized, further expanding the diversity of accessible derivatives. This reactivity makes it a key starting material for the synthesis of more complex organic molecules. evitachem.com

Overview of Academic Research Trajectories Related to this compound

Academic research concerning this compound has predominantly focused on its application as a monomer in the synthesis of Covalent Organic Frameworks (COFs). Key research trajectories include:

Design and Synthesis of Novel COFs: A significant body of research is dedicated to reacting this compound with various amine linkers to create new COFs with tailored pore sizes, surface areas, and functionalities. These studies often explore different synthetic conditions, such as solvothermal and microwave-assisted methods, to control the crystallinity and morphology of the resulting materials. rsc.org

Functional Materials for Specific Applications: Researchers are actively exploring the use of COFs derived from this building block for a range of applications. This includes their evaluation as materials for gas storage (e.g., hydrogen and carbon dioxide), heterogeneous catalysis, and chemical sensing. The inherent porosity and high surface area of these COFs are key to their performance in these areas. nih.gov For instance, COFs synthesized from this aldehyde have demonstrated high surface areas of around 1200 m²/g, making them promising for gas storage applications.

Photocatalysis and Optoelectronics: The electronic properties of COFs containing the 2,4-dihydroxybenzene moiety are another active area of investigation. The presence of the hydroxyl groups can modulate the bandgap of the COF, and researchers are exploring their potential as photocatalysts for reactions such as hydrogen production.

Advanced Organic Synthesis: While the focus has been heavily on COFs, research also touches upon the use of this compound as a precursor for other complex organic structures. This includes its use in multicomponent reactions to generate novel heterocyclic compounds.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C9H6O5 |

| Molecular Weight | 194.14 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 215-217 °C |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| CAS Number | 58343-11-6 |

Examples of COFs Synthesized from this compound

| COF Name | Linker Molecule | Linkage Type | Key Finding |

| COF-1 derivative | 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) | Imine | Crystalline COF with a hexagonal pore structure and a high surface area (~1200 m²/g), suitable for gas storage. |

| COF-2 | 2,5-diethoxyterephthalohydrazide (DETH) | β-ketoenamine-imine | The position of the hydroxyl groups modulates the COF bandgap, enhancing photocatalytic hydrogen evolution. |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dihydroxybenzene-1,3,5-tricarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O5/c10-2-5-1-6(3-11)9(14)7(4-12)8(5)13/h1-4,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPNDKRJQPJVNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C=O)O)C=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Engineering of 2,4 Dihydroxybenzene 1,3,5 Tricarbaldehyde

Established Laboratory Synthesis Routes

The laboratory-scale synthesis of 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde primarily relies on the electrophilic formylation of resorcinol (B1680541), an electron-rich phenolic compound. The hydroxyl groups on the resorcinol ring activate it towards electrophilic aromatic substitution, directing the incoming formyl groups to the ortho and para positions.

The most common and effective method for synthesizing this compound is the Duff reaction or a modified version of it. wikipedia.org This reaction involves the formylation of a highly activated aromatic compound, such as resorcinol, using hexamethylenetetramine (HMTA) as the formylating agent. The reaction is typically carried out in an acidic medium, with trifluoroacetic acid often being the solvent and catalyst of choice, followed by an aqueous workup with hydrochloric acid. rsc.org

Other formylation reactions applicable to phenols include the Gattermann, Gattermann-Koch, Vilsmeier-Haack, and Rieche reactions. wikipedia.orgwikipedia.org However, achieving tri-formylation with high regioselectivity can be challenging with some of these methods. The Duff reaction, under specific conditions, proves particularly suitable for introducing three formyl groups onto the resorcinol ring. For instance, a typical procedure involves heating resorcinol and hexamethylenetetramine in trifluoroacetic acid, followed by hydrolysis. rsc.org

| Reaction Name | Formylating Agent(s) | Typical Catalyst/Conditions | General Applicability |

|---|---|---|---|

| Duff Reaction | Hexamethylenetetramine (HMTA) | Acidic (e.g., TFA, Acetic Acid) | Highly activated aromatics, such as phenols. wikipedia.org |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride/DMF | Acetonitrile, low temperature. google.com | Electron-rich aromatic compounds. wikipedia.org |

| Gattermann Reaction | HCN/HCl | Lewis Acid (e.g., AlCl3) | Phenols, aromatic ethers. wikipedia.org |

| Rieche Formylation | Dichloromethyl methyl ether | Titanium tetrachloride (TiCl4) | Electron-rich aromatic compounds, including phenols. wikipedia.org |

The acid-catalyzed formylation of resorcinol with HMTA proceeds through a series of electrophilic aromatic substitution steps. The mechanism is complex but generally understood to involve the following key stages:

Formation of the Electrophile : In the presence of a strong acid, hexamethylenetetramine is protonated and subsequently breaks down to generate an electrophilic iminium species (e.g., CH2=N+R2). This species is the active formylating agent.

Electrophilic Aromatic Substitution : The electron-rich resorcinol ring acts as a nucleophile, attacking the iminium ion. The strong activating effect of the two hydroxyl groups directs the substitution to the ortho and para positions (positions 2, 4, and 6).

Multiple Formylations : The reaction proceeds in a stepwise manner, with three successive electrophilic substitution reactions occurring at the available activated positions on the ring to introduce three aminomethyl groups.

Hydrolysis : The final step involves the acidic hydrolysis of the intermediate aminomethyl or imine functionalities formed on the aromatic ring. This hydrolysis converts them into the desired aldehyde (formyl) groups, yielding the final product, this compound.

The use of a strong acid like trifluoroacetic acid is crucial as it facilitates both the generation of the potent electrophile from HMTA and the final hydrolysis step. rsc.org

Strategies for Scalable Production and Industrial Synthesis Optimization

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful optimization of reaction parameters to maximize yield, purity, and cost-effectiveness while ensuring safety and minimizing environmental impact.

Key optimization strategies include:

Solvent and Catalyst Selection : While trifluoroacetic acid is effective, its cost and corrosive nature can be prohibitive on a large scale. Research into alternative, less expensive, and recyclable acid catalysts is a primary focus.

Reaction Conditions : Fine-tuning the reaction temperature, pressure, and reaction time is essential. Industrial production may employ continuous flow reactors instead of batch processes to improve heat and mass transfer, leading to better control, higher consistency, and increased throughput.

Purification Techniques : Developing efficient, large-scale purification methods is critical. While laboratory procedures might use column chromatography, industrial processes would favor techniques like recrystallization or fractional distillation where applicable to reduce solvent usage and cost. rsc.org

Waste Minimization : Optimizing stoichiometry to reduce excess reagents and developing methods to recycle solvents and catalysts are key principles of green chemistry applied to industrial synthesis.

While specific details of proprietary industrial processes are often not publicly available, the principles are grounded in extending established laboratory methods like the Duff reaction with a focus on efficiency and economic viability.

Precursor Functionalization for Controlled Polymerization

This compound is a valuable precursor, or monomer, for the synthesis of polymers, most notably Covalent Organic Frameworks (COFs). cd-bioparticles.net Its structure, featuring three reactive aldehyde groups and two hydroxyl groups, allows for the formation of porous, crystalline networks through reactions like Schiff base condensation with amine linkers. However, the presence of the hydroxyl groups can sometimes interfere with or modify the desired polymerization process or the properties of the final material.

In the context of COF synthesis, the hydroxyl groups of this compound can influence the reaction in several ways. They can alter the electronic properties of the aldehyde groups or participate in intermolecular hydrogen bonding, which might affect the crystallization and ultimate structure of the COF.

To exert greater control over the polymerization process, protecting group chemistry can be employed. A protecting group is a chemical moiety that is temporarily attached to a functional group (in this case, the hydroxyl group) to render it inert during a specific chemical reaction. After the desired reaction is complete (e.g., the formation of the COF backbone), the protecting group can be removed to regenerate the original functional group.

Potential Strategies and Considerations:

Choice of Protecting Group : The ideal protecting group should be easy to introduce in high yield, stable under the conditions of COF synthesis (typically solvothermal conditions), and readily removable without damaging the newly formed COF structure.

Common Hydroxyl Protecting Groups : Examples of protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl (B83357) ethers (e.g., tert-butyldimethylsilyl). The choice depends on the specific reaction conditions that will be used for polymerization and deprotection.

Impact on Synthesis : By protecting the hydroxyl groups, chemists can prevent their involvement in side reactions and ensure that the polymerization proceeds exclusively through the intended reaction of the aldehyde groups with the amine linkers. This can lead to materials with higher crystallinity and fewer structural defects.

Post-Synthetic Modification : After the COF has been synthesized with the protected monomer, a post-synthetic deprotection step would be carried out. This regenerates the hydroxyl groups within the pores of the framework, which can then be used as active sites for catalysis, sensing, or to enhance the hydrophilicity of the material.

Chemical Transformations and Reactivity Profiles of 2,4 Dihydroxybenzene 1,3,5 Tricarbaldehyde

Fundamental Reaction Pathways

The reactivity of 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde is governed by the interplay of its functional groups. The aldehyde groups are susceptible to nucleophilic attack, while the hydroxyl groups can participate in substitution reactions and influence the electronic properties of the aromatic ring.

Nucleophilic Addition Reactions of Aldehyde Moieties

The three formyl groups (-CHO) are primary sites for chemical reactions, readily undergoing nucleophilic addition. This is the initial step in many significant transformations, including condensation reactions. The carbonyl carbon of the aldehyde is electrophilic and is attacked by nucleophiles. For instance, in the formation of imines, the nitrogen atom of a primary amine acts as the nucleophile, adding to the carbonyl carbon. This is followed by a dehydration step to yield the final imine product evitachem.comnih.gov. This two-step process of addition-elimination is characteristic of aldehyde chemistry. Other nucleophiles, such as hydride reagents (e.g., sodium borohydride), can add to the formyl groups to reduce them to primary alcohols, transforming the trialdehyde into a triol derivative.

Condensation Reactions for Covalent Linkage Formation

Condensation reactions involving the aldehyde groups are pivotal for polymerization and the formation of extended network structures. This compound serves as a key C3-symmetric monomer for producing highly ordered materials like Covalent Organic Frameworks (COFs) evitachem.comcd-bioparticles.net.

The most prominent reaction for this compound in materials synthesis is the Schiff base condensation with multifunctional amines to form imine-linked (-C=N-) COFs rsc.org. In this process, the three aldehyde groups of a single molecule can react with the amino groups of linker molecules, leading to the formation of a porous, two-dimensional or three-dimensional crystalline network.

The typical synthesis is a solvothermal reaction where the aldehyde and amine monomers are heated in a high-boiling point solvent, often in the presence of an acidic catalyst like acetic acid, which facilitates both the nucleophilic addition and the subsequent dehydration acs.org. The geometry of the monomers dictates the topology of the resulting framework. For example, the reaction between a C3-symmetric trialdehyde and a C2-symmetric diamine typically results in a hexagonal porous structure nih.gov. The resulting imine-based COFs are often noted for their stability in aqueous environments compared to other linkages like boroxine (B1236090) rsc.org.

Table 1: Illustrative Example of Schiff Base Condensation for COF Synthesis

This table presents a representative example of the type of reaction this compound undergoes, using the well-documented synthesis of COF-LZU1 from analogous building blocks to illustrate the process.

| Parameter | Description | Reference |

|---|---|---|

| Aldehyde Monomer | 1,3,5-Triformylbenzene (A C3-symmetric analog) | nih.gov |

| Amine Monomer | 1,4-Diaminobenzene (A C2-symmetric linker) | nih.gov |

| Reaction Type | Schiff base condensation | nih.gov |

| Conditions | Solvothermal; mixture of mesitylene (B46885)/dioxane with aqueous acetic acid; 120 °C for 3 days | nih.govresearchgate.net |

| Product | COF-LZU1, a crystalline imine-linked 2D COF with a hexagonal pore structure | nih.gov |

| Key Characterization | FT-IR spectroscopy shows the appearance of a C=N stretching band (~1623 cm⁻¹) and disappearance of C=O and N-H stretching bands. Powder X-ray diffraction (PXRD) confirms crystallinity. | rsc.orgresearchgate.net |

A key challenge in synthesizing polymers is achieving long-range order and crystallinity. Most covalent bond-forming reactions are irreversible, leading to rapid polymerization and the kinetic trapping of disordered, amorphous structures rsc.org. Covalent organic frameworks overcome this challenge by employing dynamic covalent chemistry, which relies on reversible reactions acs.orgrhhz.net.

The formation of imine linkages is a reversible process, especially under acidic conditions rsc.orgrhhz.net. This reversibility is crucial as it allows for a "self-healing" or "error-correction" mechanism during the growth of the framework. Covalent bonds are continuously formed and broken, which permits the system to correct defects and rearrange from an initially disordered state into the most thermodynamically stable, crystalline structure rsc.orgrhhz.net. This process contrasts with kinetically controlled irreversible reactions, which yield amorphous products. While high reversibility is beneficial for achieving high crystallinity, it can sometimes lead to lower stability in the final material, presenting a trade-off that researchers must manage rsc.org. In some cases, a combination of a reversible reaction (like Schiff base formation) followed by an irreversible step (like tautomerization) can yield COFs that are both highly crystalline and exceptionally stable rhhz.net.

Redox Chemistry of Formyl Groups

The aldehyde functional groups of this compound can also participate in redox reactions. They can be either oxidized to a higher oxidation state (carboxylic acids) or reduced to a lower one (alcohols).

The formyl groups can be selectively oxidized to the corresponding carboxylic acid groups without altering the core aromatic structure. This transformation converts the trialdehyde into 2,4-Dihydroxybenzene-1,3,5-tricarboxylic acid. This reaction is significant as it provides a pathway to synthesize related monomers with different functionalities, which can be used to create other types of polymers, such as polyesters or polyamides, or to introduce acidic sites into a material. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) and chromium trioxide.

Table 2: Selective Oxidation of Formyl Groups

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Oxidizing Agent (e.g., KMnO₄, CrO₃) | 2,4-Dihydroxybenzene-1,3,5-tricarboxylic acid |

Controlled Reduction to Alcohol Derivatives

The three formyl groups of this compound can undergo controlled reduction to the corresponding primary alcohols, yielding 2,4-dihydroxy-1,3,5-tris(hydroxymethyl)benzene. This transformation is a key reaction that expands the synthetic utility of the parent molecule, providing a route to derivatives with increased hydrophilicity and different coordination properties.

A common and effective method for this reduction is the use of sodium borohydride (B1222165) (NaBH₄). d-nb.info This reagent is a mild and selective reducing agent for aldehydes and ketones, which is advantageous as it typically does not reduce other functional groups that might be present in more complex derivatives. The reaction proceeds by the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of each aldehyde group. A subsequent workup with a protic solvent then quenches the intermediate borate (B1201080) esters to afford the final tri-alcohol product.

Table 1: Controlled Reduction of this compound

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 2,4-Dihydroxy-1,3,5-tris(hydroxymethyl)benzene |

The resulting polyol, 2,4-dihydroxy-1,3,5-tris(hydroxymethyl)benzene, is a versatile building block in its own right, with potential applications in polymer chemistry and the synthesis of novel ligands for coordination chemistry. The presence of multiple hydroxyl groups allows for further functionalization or for the formation of extensive hydrogen-bonding networks in the solid state.

Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is highly substituted, and the existing functional groups exert strong and somewhat opposing influences on its reactivity towards electrophilic aromatic substitution. The two hydroxyl groups are powerful activating groups and are ortho, para-directors. libretexts.org Conversely, the three aldehyde groups are strong deactivating groups and are meta-directors. libretexts.org

Given this substitution pattern, the position most likely to undergo electrophilic aromatic substitution would be the 6-position, which is ortho to the hydroxyl group at the 2-position and para to the hydroxyl group at the 4-position. Both hydroxyl groups strongly activate this position. While the aldehyde groups at positions 1, 3, and 5 deactivate the ring, their deactivating effect is felt most strongly at the positions ortho and para to them. The 6-position is meta to the aldehyde groups at positions 1 and 5, and therefore less deactivated by them.

Table 2: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Effect on Ring Reactivity | Directing Influence |

|---|---|---|---|

| -OH | 2, 4 | Activating | ortho, para |

| -CHO | 1, 3, 5 | Deactivating | meta |

Supramolecular Interactions and Coordination Chemistry

The unique arrangement of hydroxyl and aldehyde functional groups on the benzene ring of this compound makes it an excellent candidate for use in supramolecular chemistry and as a ligand in coordination complexes. The molecule's planar geometry and the presence of multiple donor atoms allow for the formation of well-defined, extended structures through various non-covalent interactions and coordination bonds.

Metal Ion Coordination via Hydroxyl and Aldehyde Ligands

This compound possesses both hydroxyl and aldehyde groups, both of which can act as ligands for metal ions. The hydroxyl groups can be deprotonated to form phenoxide ions, which are strong coordinating agents for a wide range of metal centers. The aldehyde groups, while weaker ligands, can also coordinate to metal ions through the lone pair of electrons on the oxygen atom.

This dual functionality allows for the formation of a variety of coordination complexes, from simple mononuclear species to complex polynuclear clusters and extended metal-organic frameworks (MOFs). d-nb.inforesearchgate.net The specific mode of coordination will depend on a number of factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other competing ligands. For instance, in a basic medium, the hydroxyl groups are more likely to be deprotonated and to be the primary sites of coordination.

Implications for Catalytic Activity within Reticular Frameworks

One of the most significant applications of this compound is as a building block for the synthesis of reticular frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). tcichemicals.com In these materials, the molecule acts as a multitopic linker, connecting metal ions or organic building blocks into a porous, crystalline network.

The functional groups of the this compound linker can have a profound impact on the catalytic activity of the resulting framework. The hydroxyl groups, for example, can act as Brønsted acid sites or as hydrogen-bond donors, facilitating reactions that involve proton transfer or the stabilization of charged intermediates. Furthermore, these hydroxyl groups can serve as anchoring points for the post-synthetic modification of the framework, allowing for the introduction of other catalytically active species.

When incorporated into MOFs, the hydroxyl and aldehyde groups can work in concert with the metal nodes to create unique catalytic sites. The electronic properties of the linker, influenced by the electron-donating hydroxyl groups and the electron-withdrawing aldehyde groups, can modulate the Lewis acidity of the metal centers, thereby tuning their catalytic activity for a variety of organic transformations. The porous nature of these frameworks also allows for size- and shape-selective catalysis, as only substrates that can fit into the pores of the material can access the active sites. The catalytic applications of MOFs derived from various organic linkers have been explored in reactions such as Friedel-Crafts alkylations, condensation reactions, and oxidations. d-nb.inforesearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4-Dihydroxy-1,3,5-tris(hydroxymethyl)benzene |

Applications of 2,4 Dihydroxybenzene 1,3,5 Tricarbaldehyde in Advanced Materials and Catalysis

Covalent Organic Framework (COF) Design and Engineering

Covalent organic frameworks are a class of porous, crystalline polymers with highly ordered structures and tunable properties. The design and engineering of these materials rely on the precise selection of molecular building blocks, or monomers, that dictate the final architecture and functionality of the framework. 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde has emerged as a critical monomer in this field, enabling the synthesis of robust frameworks with tailored characteristics.

This compound, also known as 2,4,6-Triformylresorcinol, serves as a trifunctional monomer, providing three points of connection for the extension of a polymeric network. tcichemicals.combohrium.comnih.gov Its primary role is in the synthesis of COFs through condensation reactions, most notably the formation of imine or β-ketoenamine linkages. doi.org

The Schiff base reaction, a condensation between the aldehyde groups of the monomer and the amine groups of a complementary linker, is a pivotal method for constructing crystalline, porous COF structures. For instance, the solvothermal reaction of this compound with an amine-containing linker like 2,4,6-tris(4-aminophenyl)-1,3,5-triamine (TAPT) yields a crystalline COF with stable imine bonds. The progress of this reaction is confirmed by characterization techniques such as Fourier-transform infrared (FT-IR) spectroscopy, which shows the disappearance of the aldehyde and amine vibrational bands and the emergence of a new band corresponding to the imine C=N stretch.

Furthermore, the presence of hydroxyl groups ortho to the aldehyde functionalities facilitates keto-enol tautomerism. doi.org This process is crucial for the formation of highly stable β-ketoenamine-linked COFs, which exhibit exceptional chemical stability, even in acidic or basic conditions. doi.orgmdpi.comresearchgate.net This stability makes them suitable for a broader range of applications compared to less robust frameworks. mdpi.comresearchgate.net The combination of multiple aldehyde and hydroxyl groups in a single, rigid molecule makes this compound a versatile and powerful tool for engineering COFs with high surface areas and ordered porosity.

The incorporation of this compound into COF structures provides a direct pathway to manipulate their electronic and optical properties. The hydroxyl and aldehyde groups within the monomer's structure can be leveraged to create materials with specific photophysical behaviors, such as luminescence and enhanced charge transfer capabilities.

The development of luminescent COFs is a significant goal for applications in chemical sensing, optoelectronics, and solid-state lighting. However, many porous materials suffer from fluorescence quenching in the solid state. The unique structure of this compound offers a solution to this challenge.

The hydroxyl groups within the monomer units can form intramolecular hydrogen bonds with nearby atoms, such as nitrogen, in the COF skeleton. rsc.org This interaction imparts structural rigidity and can suppress non-radiative decay pathways that typically quench fluorescence. rsc.org By minimizing vibrational and rotational modes that lead to energy loss, the intramolecular hydrogen bonds help to enhance the emissive properties of the resulting COF, leading to materials with significant photoluminescence quantum yields. tcichemicals.comrsc.org This strategy of using monomers with hydroxyl groups to create intramolecular hydrogen bond networks is a key design principle for producing robust and highly emissive COFs. rsc.org

Building COFs with distinct electron-donating (D) and electron-accepting (A) units is a powerful strategy for creating materials with advanced photocatalytic and electronic properties. sigmaaldrich.comnih.gov These D-A COFs are designed to facilitate intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) upon light absorption. The ordered arrangement of donor and acceptor moieties within the crystalline framework promotes the efficient separation of photogenerated electron-hole pairs and enhances charge carrier mobility, which are crucial for applications like photocatalytic hydrogen evolution. doi.orgsigmaaldrich.com

Hydroxy derivatives of benzene-1,3,5-tricarbaldehyde (B1224647), including this compound, are particularly valuable in this context. In the formation of β-ketoenamine linkages, the hydroxyl groups can undergo tautomerization to form electron-withdrawing carbonyl groups. This transformation turns the monomer unit into a potent electron acceptor. When combined with an electron-rich amine linker (the donor), a D-A heterojunction is established throughout the COF backbone. This built-in electronic asymmetry creates a driving force for charge separation under illumination, enhancing ICT and PET processes that are essential for efficient photocatalysis. nih.gov For example, a COF with a similar hydroxyl-functionalized acceptor unit demonstrated a high rate of photocatalytic hydrogen evolution, attributed to the enhanced D-A interactions that accelerate exciton (B1674681) dissociation and generate more charge carriers for the redox reaction.

The inherent porosity and high surface area of COFs synthesized from this compound make them excellent candidates for applications involving the capture and separation of molecules. The ability to pre-design the pore size and functionalize the pore walls at the molecular level allows for the creation of highly selective adsorbents.

COFs derived from this compound are noted for their significant gas storage and separation capabilities, which stem from their crystalline, porous structures. These materials can exhibit high Brunauer–Emmett–Teller (BET) surface areas, providing ample sites for gas molecules to adsorb.

The uniform and tunable pore apertures of these COFs enable them to act as molecular sieves, selectively separating gases based on size and shape differences. nih.gov By carefully selecting the linker molecules used in conjunction with this compound, the resulting pore dimensions can be precisely controlled to, for example, allow smaller molecules like CO2 to pass through while excluding larger molecules like N2 or CH4.

While specific adsorption data for COFs made exclusively from this monomer is not detailed in the provided search results, the general class of functionalized COFs demonstrates strong potential. For instance, related COFs functionalized with hydroxyl (-OH) groups show significant CO2 adsorption capacity and high selectivity for CO2 over N2. This is because the polar functional groups enhance the interaction with CO2, which has a larger quadrupole moment than N2. rsc.org

The table below illustrates typical gas adsorption properties for a conceptually similar hydroxyl-functionalized COF, demonstrating the potential performance of frameworks derived from this compound.

Table 1: Representative Gas Adsorption Data for a Hydroxyl-Functionalized COF

| Gas | Uptake at 298 K, 100 kPa (mmol g⁻¹) |

|---|---|

| CO₂ | 2.07 rsc.org |

| N₂ | ~0.19 rsc.org |

Note: Data is for COF-300-OH and is provided for illustrative purposes to show the potential of hydroxyl-functionalized frameworks.

This inherent capability for selective gas uptake positions COFs made from this compound as promising materials for industrial applications such as carbon capture and natural gas purification. rsc.org

COF-Based Architectures for Adsorption and Separation

Water Harvesting and Adsorption Mechanisms in Reticular Frameworks

The global challenge of water scarcity has spurred the development of innovative materials for atmospheric water harvesting (AWH). Covalent Organic Frameworks synthesized from this compound are emerging as promising candidates for this application due to their tunable hydrophilicity and porous nature. chinesechemsoc.org

A notable example is the hydrophilic COF designated as HCOF-2, which is constructed from 2,4-dihydroxy-1,3,5-triformylbenzene (a tautomer of the title compound) and hydrazine. The structure of HCOF-2 is designed to optimize water adsorption. The mechanism of water capture in such frameworks involves the interaction of water molecules with specific adsorptive sites within the pores, which act as nucleation points for the growth of water clusters.

In HCOF-2, the arrangement of hydroxyl and keto-enamine groups creates a specific number of these adsorptive sites. Research has shown that HCOF-2 possesses four distinct adsorptive sites within its porous structure. This specific density of hydrophilic sites influences the material's water sorption behavior, particularly the relative humidity (RH) at which significant water uptake begins. For HCOF-2, the onset of water uptake occurs at a relative humidity of 32%. This property is crucial for practical AWH systems, as an ideal material should exhibit a steep water uptake at an RH level that matches the target environment, allowing for efficient capture and subsequent release of water with minimal energy input. The ability to precisely engineer the number and strength of these adsorptive sites by using monomers like this compound is key to developing next-generation materials for atmospheric water harvesting.

| Framework | Aldehyde Monomer | Number of Adsorptive Sites | Water Onset Position (% RH) |

|---|---|---|---|

| HCOF-2 | 2,4-Dihydroxy-1,3,5-triformylbenzene | 4 | 32% |

| HCOF-3 | 2-Hydroxy-1,3,5-triformylbenzene | 6 | 23% |

| COF-309 | 2,4-Dihydroxy-1,3,5-triformylbenzene | 9 | 20% |

COFs in Energy Conversion and Storage

The ordered, π-conjugated structures of COFs derived from this compound make them highly suitable for applications in energy conversion and storage. The ability to tune their electronic properties by selecting specific building blocks allows for the rational design of materials for photocatalysis and electrochemical energy storage.

COFs built with this compound (DHTA) or its isomers serve as highly tunable platforms for photocatalysis. By modifying the number of hydroxyl groups on the aldehyde precursor, the band gap and electronic structure of the resulting COF can be precisely engineered to enhance photocatalytic efficiency for solar fuel production. researchgate.net

For carbon dioxide reduction, a COF designated COF-4, synthesized from 2,4,6-triformylresorcinol (an isomer of DHTA), has demonstrated effective visible-light-driven conversion of CO₂ into formic acid. researchgate.netacs.org This material possesses a suitable band gap of 1.95 eV, which allows for efficient absorption of visible light. researchgate.netacs.org The photocatalytic system achieved a formic acid production rate of 226.3 μmol g⁻¹ over 90 minutes. acs.org Another DHTA-based COF has been reported to achieve a remarkable CO₂-to-CO conversion rate of 18,000 µmol g⁻¹ h⁻¹ with 95.7% selectivity under visible light.

| COF Name | Application | Performance Metric | Condition |

|---|---|---|---|

| COF-4 | CO₂ Reduction | 226.3 µmol g⁻¹ of Formic Acid | Visible Light, 90 min |

| Pt@DHTA-TAPyT-COF | H₂ Evolution | 51.2 µmol g⁻¹ h⁻¹ | Visible Light, 88% RH |

| COF-2 | H₂ Evolution | ~12.5 mmol g⁻¹ h⁻¹ | Visible Light |

Covalent organic frameworks are promising electrode materials for supercapacitors due to their high surface area, tunable porosity, and the ability to incorporate redox-active functionalities. An imine-linked COF, TFR-NDA, has been synthesized via a solvothermal Schiff base reaction between this compound (TFR) and 1,5-diaminonaphthalene (NDA). acs.org

The resulting material exhibits key features desirable for pseudocapacitive energy storage. The imine functionality can participate in keto-enol tautomerism, which provides active sites that can enhance capacitance. Furthermore, the hydrophilic nature of the COF, imparted by the hydroxyl groups from the TFR monomer, facilitates better contact between the electrolyte ions and the active sites within the framework. acs.org While detailed electrochemical analysis highlighted the performance of a related COF (TFPh-NDA, which achieved a specific capacitance of 583 F·g⁻¹), the successful synthesis and characterization of TFR-NDA establish it as a viable organic electrode material for developing high-performance supercapacitors. acs.org The modular nature of COF synthesis, using building blocks like TFR, allows for the systematic tuning of material properties to optimize energy storage performance. acs.org

The reactivity of metal anodes like magnesium (Mg) with electrolytes often leads to the formation of passivating layers that impede ion transport and degrade battery performance. An innovative approach to address this challenge involves the use of anionic covalent organic frameworks (a-COFs) as protective interlayers. An a-COF has been synthesized using this compound (DHBTA) as a key building block. chinesechemsoc.orgelsevierpure.com

This a-COF acts as an "electrostatic molecular rectifier" at the electrode-electrolyte interface. chinesechemsoc.org The negatively charged one-dimensional channels within the framework preferentially trap solvent molecules from the liquid electrolyte. This electrostatic interaction facilitates the desolvation of Mg²⁺ ions, a critical step for efficient ion transport. chinesechemsoc.orgelsevierpure.com Consequently, the a-COF significantly enhances cationic mobility and achieves an ionic conductivity eight times higher than its neutral counterpart (n-COF), which was synthesized from the same aldehyde monomer. chinesechemsoc.orgelsevierpure.com

By promoting a uniform flux of Mg²⁺ ions to the electrode surface, the anionic framework effectively stabilizes the interface. In symmetric Mg|Mg cell cycling tests, the a-COF enabled stable galvanostatic plating and stripping for over 50 hours, a stark contrast to the control cell with the n-COF, which showed large overpotentials and severe voltage fluctuations. chinesechemsoc.org This demonstrates the viability of using COFs derived from DHBTA to create advanced functional materials for stabilizing reactive metal electrodes in next-generation batteries. chinesechemsoc.orgelsevierpure.com

Integration of COFs into Hybrid Materials Systems

To further enhance the functionality of COFs, they are increasingly being integrated into hybrid systems, combining their ordered porous structures with the unique properties of inorganic materials. Covalent linkages between the organic and inorganic components can ensure efficient charge and energy transfer, leading to synergistic improvements in performance.

A key strategy to boost the efficiency of photocatalytic systems is the creation of covalently bridged inorganic/organic hybrids. This approach leverages the light-harvesting capabilities of a COF and the catalytic activity of an inorganic semiconductor. COFs synthesized from this compound, such as NTU-BDA-DHTA, have been successfully integrated into such hybrid structures. chinesechemsoc.orgchemsoon.com

In these systems, the COF is covalently linked to a water oxidation-active semiconductor, such as TiO₂ or Bi₂WO₆. This covalent integration is crucial as it creates a stable and efficient interface for charge transfer between the two components, forming a Z-scheme heterojunction. semanticscholar.orgiacademic.info This architecture facilitates the separation of photogenerated electrons and holes, a critical factor for high photocatalytic efficiency. The COF component absorbs light and reduces CO₂, while the inorganic semiconductor oxidizes water. The covalent linkage ensures that the electrons generated in the semiconductor can be efficiently transferred to the COF to complete the photocatalytic cycle. semanticscholar.org This design strategy has been shown to enable artificial photosynthesis, achieving CO₂-to-CO conversion without the need for additional photosensitizers or sacrificial agents. iacademic.info The use of this compound as a precursor allows for the creation of robust, highly-ordered organic components for these advanced hybrid photocatalysts. chinesechemsoc.org

Catalytic Systems Beyond Covalent Organic Frameworks

While this compound is a prominent building block for Covalent Organic Frameworks (COFs), its utility extends to other catalytic systems. Its derivatives, particularly through the formation of Schiff bases and subsequent metal coordination, offer avenues for creating diverse catalytic materials.

Heterogeneous Catalysis Utilizing this compound Derivatives

The reactive aldehyde and hydroxyl groups of this compound make it a versatile precursor for designing heterogeneous catalysts. Schiff base condensation reactions with various amines, followed by coordination with metal ions, can yield catalysts with well-defined active sites. These materials can be immobilized on solid supports to facilitate catalyst recovery and reuse, a key advantage of heterogeneous catalysis.

For instance, Schiff base complexes of metals like copper, nickel, cobalt, and zinc, derived from analogous dihydroxybenzaldehyde compounds, have demonstrated catalytic activity in various organic transformations. These complexes can be anchored to supports such as silica, polymers, or layered double hydroxides. While specific examples utilizing this compound in non-COF heterogeneous catalysts are still emerging, the principles established with similar structures highlight the potential of its derivatives. The multiple binding sites on the molecule allow for the creation of robust and stable catalysts.

Integration into Photobiocatalytic Systems for Cofactor Regeneration and Chiral Synthesis

Photobiocatalytic systems, which combine the selectivity of enzymes with the efficiency of photocatalysis, are a growing field of interest for sustainable chemical synthesis. A critical aspect of many enzymatic reactions is the regeneration of expensive nicotinamide (B372718) cofactors like NAD(P)H. While direct integration of this compound into such systems is not yet widely reported, its derivatives could play a role in the development of materials for enzyme immobilization and support.

The functional groups on the aromatic ring could be used to covalently attach enzymes to a solid support, enhancing their stability and reusability. Materials derived from this compound could be designed to have specific surface properties that are conducive to enzyme activity and facilitate the interaction with photocatalytic components for cofactor regeneration. The development of such integrated systems is a promising area for future research, aiming to create efficient and sustainable routes for chiral synthesis and other valuable chemical transformations.

Sensor Development and Chemoresponsive Materials

The unique electronic and structural features of this compound and its derivatives make them excellent candidates for the development of sensors and chemoresponsive materials.

Fluorescent Sensor Development for Chemical Analyte Detection (e.g., Aliphatic Amines)

Derivatives of this compound have been successfully employed in the creation of fluorescent sensors, particularly for the detection of aliphatic amines. A notable example is the construction of a mixed-linkage donor-acceptor covalent organic framework (DSE-COF) through the polymerization of this compound (DTA) with 4,4′-(benzo[c]selenadiazole-4,7-diyl)dianiline (SEZ).

This DSE-COF exhibits a "turn-on" fluorescent response to primary, secondary, and tertiary aliphatic amines in acetonitrile. The sensing mechanism is attributed to a combination of intramolecular charge transfer (ICT) and photoinduced electron transfer (PET) processes between the electron-deficient framework and the electron-rich amine analytes. This interaction disrupts the non-radiative decay pathways of the excited state, leading to an enhancement of fluorescence. Such sensors are valuable for monitoring food freshness, as biogenic amines like cadaverine (B124047) are indicators of microbial deterioration.

The development of fluorescent probes based on Schiff base chemistry is a broad and active area of research. These probes can be designed for high selectivity and sensitivity towards various analytes. The general principle often involves a change in the electronic properties of the molecule upon interaction with the analyte, leading to a detectable change in fluorescence.

| Analyte | Type of Amine | Fluorescence Response | Sensing Mechanism |

|---|---|---|---|

| Cadaverine | Primary | Turn-on | ICT and PET |

| Isopropylamine | Primary | Turn-on | ICT and PET |

| sec-Butylamine | Primary | Turn-on | ICT and PET |

| Cyclohexylamine | Primary | Turn-on | ICT and PET |

| Hexamethylenediamine | Primary | Turn-on | ICT and PET |

| Di-n-butylamine | Secondary | Turn-on | ICT and PET |

| Triethylamine | Tertiary | Turn-on | ICT and PET |

Organic Synthesis Applications

The trifunctional nature of this compound makes it a valuable and versatile building block in organic synthesis, enabling the construction of complex molecular architectures.

Building Block for Complex Organic Molecule Synthesis

Beyond its extensive use in the synthesis of COFs, this compound serves as a precursor for a variety of complex organic molecules. Its three aldehyde groups can participate in a range of condensation and carbon-carbon bond-forming reactions, while the hydroxyl groups can be used for further functionalization or to direct the stereochemistry of reactions.

This compound is particularly well-suited for the synthesis of macrocyclic compounds. The condensation of aromatic dialdehydes with chiral diamines is a known method for producing various macrocyclic Schiff bases, including [2+2] and [3+3] structures. The trifunctional nature of this compound offers the potential to create even more intricate and three-dimensional macrocyclic architectures. The synthesis of such complex molecules is of great interest in areas such as host-guest chemistry, molecular recognition, and the development of new therapeutic agents.

Precursor in Pharmaceutical Synthesis

This compound, also known as 2,4,6-triformylresorcinol, is a highly reactive aromatic aldehyde that serves as a versatile precursor in the synthesis of various organic compounds with potential pharmaceutical applications. Its unique structure, featuring three formyl groups and two hydroxyl groups on a benzene (B151609) ring, allows for a multitude of chemical transformations, making it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The presence of multiple reactive sites facilitates the construction of complex molecular architectures, including Schiff bases, macrocycles, and other heterocyclic systems, which are classes of compounds known to exhibit a wide range of biological activities.

The primary application of this compound in pharmaceutical research lies in its use as a starting material for the synthesis of Schiff bases. Schiff bases, characterized by the presence of an imine or azomethine group (-C=N-), are known to possess diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities. biotech-asia.orgnih.govekb.egmdpi.com The three aldehyde functionalities of this compound can react with various primary amines to yield mono-, di-, or tri-Schiff bases, allowing for the creation of a diverse library of compounds for biological screening.

Furthermore, metal complexes of Schiff bases derived from this tricarbaldehyde have demonstrated enhanced biological activity compared to the free ligands. ekb.egmdpi.comijarsct.co.in The coordination of metal ions to the Schiff base ligands can significantly influence their therapeutic potential. Research has shown that these metal complexes exhibit promising antimicrobial and cytotoxic effects, suggesting their potential as novel anti-infective and anticancer agents. ekb.egmdpi.com

In addition to Schiff base formation, the trifunctional nature of this compound makes it an ideal candidate for the synthesis of macrocyclic compounds. nih.gov Macrocycles are of significant interest in drug discovery due to their ability to bind to challenging protein targets with high affinity and selectivity. The reaction of this compound with diamines can lead to the formation of macrocyclic structures containing multiple imine linkages. These macrocycles can be further modified to optimize their pharmacokinetic and pharmacodynamic properties, paving the way for the development of new drugs for various diseases.

While direct synthesis of currently marketed pharmaceuticals using this compound is not extensively documented in publicly available literature, its role as a precursor for the synthesis of novel bioactive molecules is an active area of research. The studies on Schiff bases and macrocycles derived from this compound highlight its potential in the discovery of new therapeutic leads.

Table 1: Bioactive Compounds Synthesized from this compound

| Compound Class | Synthetic Approach | Potential Therapeutic Application |

| Schiff Bases | Condensation with primary amines | Antimicrobial, Anticancer |

| Metal Complexes of Schiff Bases | Complexation with metal ions | Enhanced antimicrobial and cytotoxic activity |

| Macrocycles | Reaction with diamines | Targeting challenging protein-protein interactions |

Computational and Theoretical Studies on 2,4 Dihydroxybenzene 1,3,5 Tricarbaldehyde and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in studying the fundamental properties of 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde and the covalent organic frameworks (COFs) it forms.

DFT calculations are crucial for determining the electronic properties of materials, such as the distribution of electrons and the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the band gap. This gap is a key indicator of a material's potential for electronic and optical applications.

For instance, in a Covalent Organic Framework (COF) known as TpPa-COF, synthesized from a derivative of this compound, first-principles calculations have been employed to determine its electronic characteristics. rsc.org The stable molecular structure of a monolayer of this COF is identified as a hexagon with a significant pore size. rsc.org Analysis of its band structure reveals a monolayer band gap of 1.52 eV. rsc.org This value suggests that materials derived from this precursor could be promising for applications as light-absorbing materials. rsc.org

| Material | Computational Method | Calculated Band Gap (eV) |

|---|---|---|

| Monolayer TpPa-COF | First-Principles Calculation | 1.52 |

Understanding the mechanism of polymerization is vital for controlling the synthesis and properties of COFs. DFT simulations can map out the entire reaction pathway for the formation of these frameworks, identifying transition states and reaction intermediates. The typical synthesis of COFs from aldehyde precursors like this compound involves a Schiff base reaction.

Computational studies on the formation of TpPa-COF have provided mechanistic details. nih.gov The reaction proceeds through the formation of a C-N bond via an intermediate. DFT simulations calculated the energy barrier for this stage to be 1.184 eV. nih.gov Subsequent dehydration leads to the final, stable COF structure. nih.gov Such theoretical investigations are valuable for optimizing reaction conditions by providing a molecular-level understanding of the energy requirements and the stability of intermediates. researchgate.net

The interaction between a porous framework and guest molecules, such as water, is critical for applications like filtration and sensing. Quantum chemical calculations can predict the strength and nature of these interactions by calculating binding energies. nih.govacs.org The presence of hydroxyl groups in this compound suggests that COFs derived from it will exhibit hydrophilicity.

Theoretical studies on materials like TpPa-COF membranes confirm their excellent surface hydrophilicity and high water adsorption capacity, which is attributed to their layered structures and permanent porosity. nih.gov DFT calculations can be used to determine the binding energies of water molecules at specific sites within the COF pores. These calculations often show that binding energies are influenced by the number of water molecules and their specific arrangement within the framework. researchgate.netroyalsocietypublishing.org While specific binding energy values for this compound-based COFs are highly system-dependent, DFT provides the methodology to compute them. For example, DFT calculations on water adsorption in zeolites have shown binding energies can range from 62 to 76 kJ/mol for the first water molecule. researchgate.net

| System | Computational Method | Interaction | Calculated Binding Energy (kJ/mol) |

|---|---|---|---|

| H-Chabazite Zeolite + 1 H₂O | DFT (BLYP) | Framework-Water | 62 |

| H-Chabazite Zeolite + 1 H₂O | DFT (PBE) | Framework-Water | 76 |

The polymerization reaction to form COFs is driven by the electrophilic nature of the aldehyde's carbonyl carbon and the nucleophilic nature of the amine linker. DFT can quantify the electrophilicity of the this compound precursor. nih.gov The electrophilicity index (ω) is a key parameter derived from the energies of the HOMO and LUMO. nih.gov

A higher electrophilicity index for the aldehyde precursor indicates a greater susceptibility to nucleophilic attack, which can lead to more efficient polymerization. By calculating and comparing these indices for different precursors, researchers can rationally select monomers to enhance COF synthesis. researchgate.net The reaction is a classic example of electrophilic substitution on the benzene (B151609) framework, where the aldehyde groups act as strong electrophiles. wikipedia.org

| Parameter | Formula (based on DFT outputs) |

|---|---|

| Ionization Potential (IP) | IP = -EHOMO |

| Electron Affinity (EA) | EA = -ELUMO |

| Chemical Potential (CP) | CP = -(IP + EA) / 2 |

| Chemical Hardness (η) | η = (IP - EA) / 2 |

| Electrophilicity Index (ω) | ω = CP² / (2η) |

Molecular Simulations for Material Performance Prediction

While quantum mechanics provides detailed electronic information, classical molecular simulations are better suited for modeling the behavior of large numbers of atoms over longer timescales. These simulations are invaluable for predicting the bulk material properties and performance of COFs in specific applications.

Grand Canonical Monte Carlo (GCMC) is a powerful simulation technique used to predict the adsorption behavior of gases and liquids in porous materials. researchgate.net By simulating a porous material in contact with a reservoir of gas molecules at a fixed chemical potential and temperature, GCMC can determine adsorption isotherms, selectivity, and working capacity for gas separation applications. nih.govacs.org

High-throughput computational screenings using GCMC have been applied to large databases of COFs to assess their potential for various gas separations, such as methane purification (CH₄/H₂, CH₄/N₂) and carbon capture (CO₂/H₂). acs.orgresearchgate.net These simulations reveal that COFs can achieve high adsorption selectivities, often outperforming traditional materials like zeolites. acs.org For instance, simulations have shown that COFs can reach selectivities between 2 and 85 for pressure swing adsorption-based CH₄/H₂ separation. acs.org Structure-performance relationships derived from these simulations indicate that COFs with smaller pore sizes (<10 Å) are generally more promising for selective gas adsorption. nih.govacs.org GCMC simulations, supported by DFT calculations of binding energies, provide a robust framework for identifying and designing top-performing COF materials for specific gas separation tasks. nih.gov

| Gas Mixture Separation | Material Class | Predicted Adsorption Selectivity Range |

|---|---|---|

| CH₄/H₂ | COFs | 2 - 85 |

| CH₄/N₂ | COFs | 1 - 7 |

| C₂H₆/CH₄ | COFs | 2 - 23 |

Emerging Research Frontiers and Future Prospects of 2,4 Dihydroxybenzene 1,3,5 Tricarbaldehyde

Development of Novel Synthetic Methodologies for Enhanced Structural Control

The synthesis of materials derived from 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde, particularly Covalent Organic Frameworks (COFs), is an area of active research, with a focus on methods that allow for precise control over the material's structure and properties. Traditional solvothermal synthesis, which involves heating monomers in a solvent under pressure, has been a standard method. For instance, crystalline COFs with imine linkages have been successfully synthesized by reacting this compound with amine linkers in a mixture of mesitylene (B46885) and dioxane at 120°C for several days.

However, the field is moving towards more efficient and scalable techniques. nih.gov Emerging methodologies that offer enhanced structural control and faster reaction times include:

Microwave-assisted Synthesis : This technique significantly reduces the reaction time required for COF production from days to minutes. nih.gov It has been successfully applied to synthesize various COFs, demonstrating its potential for rapid screening and production. nih.gov

Mechanochemical Synthesis : Considered a green chemistry approach, this method involves grinding monomers together at room temperature, often without the need for solvents. rsc.org This technique not only accelerates the reaction but can also lead to the formation of exfoliated COF layers, which may differ from materials produced via solvothermal methods. rsc.org

Room Temperature and Atmospheric Pressure Synthesis : A milestone for large-scale production was the development of COF synthesis at ambient conditions. rsc.org One such method involves stirring the monomers in a solvent like DMSO for an extended period, opening avenues for more accessible and cost-effective manufacturing. rsc.org

Thermodynamically Controlled Synthesis : By carefully controlling reaction conditions, it is possible to reduce the reaction rate, which facilitates the self-correction of defects and leads to the formation of highly crystalline COF materials. rsc.org This strategy has proven successful in the synthesis of several highly ordered COFs. rsc.org

These novel synthetic routes are crucial for tailoring the topology, morphology, and pore dimensions of the resulting frameworks, which in turn dictates their functional properties.

Advanced Functionalization and Post-Synthetic Modification Strategies for Derived Materials

To broaden the functionality and enhance the properties of materials derived from this compound, researchers are increasingly employing advanced functionalization and post-synthetic modification (PSM) strategies. rsc.org PSM is a powerful tactic for introducing functional groups that might not be compatible with the initial synthesis conditions or could negatively impact the crystallization process. rsc.org

Key PSM strategies for COFs and related materials include:

Covalent Post-Functionalization : This involves forming new covalent bonds on the pre-synthesized framework. A notable example is the "click" reaction, such as the thiol-ene coupling performed on allyl groups incorporated into the COF structure. researchgate.net This method allows for the attachment of various molecules while preserving the crystallinity and porosity of the parent material. researchgate.net

Post-Metalation : The inherent hydroxyl groups of the this compound monomer within a COF structure can act as ligands for metal ions. sci-hub.se This strategy involves introducing metal species into the framework after its synthesis, creating active sites for catalysis or other functions. sci-hub.se For example, COFs can be metalated with ions like Co(II), which has shown activity in chemical reactions. sci-hub.se

Chemical Conversion of Linkages : The linkages forming the framework can be chemically transformed. For instance, imine linkages in a COF can be reduced to more stable amine linkages using reagents like sodium borohydride (B1222165). rsc.org This conversion can significantly enhance the material's hydrolytic stability. rsc.org

Framework Crosslinking : To improve the mechanical and chemical stability of 2D COFs, which are typically held together by weak non-covalent interactions, post-synthetic crosslinking strategies are being developed. rsc.org This approach transforms a stack of 2D layers into a more robust 3D structure, enhancing stability while largely retaining the material's porosity and surface area. rsc.org

These modification strategies are essential for fine-tuning material properties such as conductivity, hydrophobicity, and stability, and for introducing specific functionalities for targeted applications. rsc.org

| PSM Strategy | Description | Example | Key Advantage | Reference |

|---|---|---|---|---|

| Covalent Post-Functionalization | Formation of new covalent bonds on a pre-made framework. | Thiol-ene coupling on allyl-functionalized COFs. | Introduces new functionalities while preserving crystallinity. | researchgate.net |

| Post-Metalation | Incorporation of metal ions into the framework after synthesis. | Coordination of Co(II) ions to hydroxyl groups within the COF. | Creates active sites for catalysis. | sci-hub.se |

| Linkage Conversion | Chemical transformation of the bonds linking the monomers. | Reduction of imine linkages to amine linkages. | Enhances hydrolytic and chemical stability. | rsc.org |

| Framework Crosslinking | Covalently linking 2D COF layers to form a 3D structure. | Post-synthetic covalent crosslinking of 2D COF sheets. | Improves mechanical stability. | rsc.org |

Exploration of New Application Domains for this compound-Based Systems

The unique properties of materials synthesized from this compound, such as high porosity, large surface area, and tunable electronic properties, make them promising candidates for a wide range of new applications. nih.gov While their use in gas storage is well-established, research is expanding into several emerging fields.

Emerging Application Domains:

Heterogeneous Catalysis : The ability to incorporate active sites, either through functional monomers or post-synthetic modification, makes these materials excellent platforms for catalysis. sci-hub.se Porphyrin-based COFs, for example, can be metalated to serve as surface catalysts. sci-hub.se Furthermore, the defined pore structure can impart size and shape selectivity to catalytic reactions.

Optoelectronics and Photocatalysis : The tunable bandgaps of COFs derived from this monomer allow for their use in optoelectronic devices. By adjusting the monomer structure, the material's electronic properties can be modulated to enhance charge separation, which is beneficial for applications like photocatalytic hydrogen evolution. COFs are being explored as efficient, metal-free photocatalysts for various organic transformations. rsc.org

Sensing : The high surface area and the potential for functionalization make these porous materials suitable for chemical sensing applications. The interaction of analytes within the pores can lead to a detectable change in the material's optical or electronic properties.

Energy Storage : The low density and high porosity of 3D COFs make them ideal candidates for gas storage, particularly for hydrogen. nih.gov Research is also exploring their use in energy storage devices like batteries. rsc.org

Biomedical Applications : The inherent porosity and the ability to functionalize COFs open doors for biomedical uses. nih.gov These include platforms for drug delivery, where therapeutic agents can be loaded into the pores and released in a controlled manner, and as agents for fluorescence imaging. nih.govrsc.orgrsc.org

Environmental Remediation : COF-based systems are being investigated for environmental applications, such as the removal of pollutants from water. nih.gov Their porous nature allows them to act as molecular sponges, adsorbing contaminants like dyes and metal ions. rsc.orgnih.gov

| Property | COF-1 (Imine Linkages) | COF-2 (β-ketoenamine-imine moieties) | Reference |

|---|---|---|---|

| Surface Area (m²/g) | ~1180-1200 | ~950 | |

| Bandgap (eV) | 2.10 | 1.95 | |

| Pore Size (Å) | 18 | 15 |

Addressing Challenges in Scalability and Commercial Viability of Derived Technologies

Despite the promising potential of technologies based on this compound, significant challenges in scalability and commercial viability must be addressed. The transition from laboratory-scale synthesis to industrial production requires overcoming several hurdles.

One of the primary challenges is the cost and complexity of synthesis. Traditional solvothermal methods often require long reaction times, high temperatures, and expensive solvents, making large-scale production economically unfeasible. nih.gov However, the development of novel synthetic routes like mechanochemical, microwave-assisted, and room-temperature synthesis represents a significant step towards overcoming this barrier. rsc.orgnih.govrsc.org The ability to produce gram-scale quantities of COFs at 65°C with high yields (up to 90%) is a notable advancement. rsc.org

Further challenges include:

Process Optimization : Industrial production necessitates optimizing reaction conditions to maximize yield and purity while minimizing costs. This involves moving from batch processing to more efficient continuous flow reactors and developing advanced purification techniques.

Material Processability : The microcrystalline powders typically produced in the lab can be difficult to process into practical forms like films or membranes. researchgate.net Developing stable colloidal suspensions of COFs could provide a pathway to processing these materials from solution into more usable formats. researchgate.net

Long-Term Stability : While COFs are generally known for their thermal and chemical stability, their long-term performance under real-world operating conditions needs to be thoroughly evaluated for specific applications. nih.gov Enhancing stability through strategies like linkage conversion and crosslinking is an active area of research. rsc.org

Cost of Starting Materials : The commercial viability is also dependent on the availability and cost of the starting monomers, including this compound itself and the various linker molecules used in synthesis.

Addressing these challenges through continued research into efficient synthesis, material processing, and long-term stability will be crucial for the successful commercialization of technologies derived from this versatile chemical compound.

Q & A

Basic: What are the optimal synthetic routes for 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde, and how can cross-linking byproducts be minimized?

The compound is typically synthesized via nucleophilic aromatic substitution (NAS) under rigorously dry and air-free conditions. For example, anhydrous ammonia in DMSO reacts with brominated precursors (e.g., 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde) to replace halogens with amino groups in related compounds . Key parameters include:

- Solvent choice : Polar aprotic solvents like DMSO stabilize intermediates.

- Temperature control : Room temperature or mild heating avoids decomposition.

- Purification : Column chromatography or recrystallization isolates the product from cross-linked byproducts. Characterization via / NMR and FTIR helps distinguish desired products from impurities .

Basic: What experimental techniques are critical for characterizing this compound?

- Spectroscopy : NMR identifies aldehyde protons (~9–10 ppm), while phenolic hydroxyls appear as broad peaks (~5–6 ppm). NMR confirms carbonyl carbons (~190 ppm) .

- FTIR : Stretching vibrations for C=O (~1680 cm) and O–H (~3200 cm) are diagnostic .

- Thermal analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures (e.g., melting point: 215–217°C) .

Advanced: How does this compound contribute to covalent organic framework (COF) design for optoelectronic applications?

This tri-aldehyde monomer enables Schiff base condensation with diamines (e.g., anthracene-2,6-diamine) to form COFs with tunable optoelectronic properties. For example:

- Light-emitting COFs : IISERP-COF7 emits white light via π-stacked anthracene (blue) and resorcinol moieties (red/green). Emission wavelengths are solvent-tunable (e.g., N-donor vs. O-donor solvents) .

- Photocatalysis : Hydroxy-functionalized COFs (e.g., DHTA-based frameworks) enhance HO production by improving charge separation and redox kinetics .

Advanced: What structural modifications of this compound improve photocatalytic H2_22O2_22 evolution in COFs?

- Hydroxy group density : Increasing hydroxyls (e.g., DHTA vs. THTA in COFs) enhances water adsorption and O activation sites. DHTA-based COFs achieve a 2.5× higher HO yield than non-hydroxylated analogs .

- Linker symmetry : Planar, symmetric monomers promote long-range crystallinity, reducing charge recombination .

Advanced: How can researchers address crystallinity challenges in COFs derived from this compound?

- Protecting groups : Temporarily protecting hydroxyls (e.g., with propylamine) slows reaction kinetics, enabling controlled nucleation and rod-like hexagonal COF mesocrystals .

- Solvothermal synthesis : High-boiling solvents (e.g., mesitylene/dioxane) facilitate reversible imine bond formation, improving crystallinity .

Advanced: What role does this compound play in composite polymer electrolytes?

In poly(ethylene oxide) composites, COFs derived from this monomer (e.g., TpPa-SOH) provide:

- Lithium-ion pathways : Sulfonic acid groups (-SOH) enhance Li conductivity via Lewis acid-base interactions.

- Mechanical stability : Rigid COF scaffolds mitigate polymer chain entanglement .

Advanced: How can decomposition pathways of this compound be analyzed during synthesis?

- NMR monitoring : Time-resolved NMR detects intermediates like enolates or Michael adducts.

- Mass spectrometry : High-resolution MS identifies cross-linked oligomers (e.g., dimers/trimers) .

Advanced: How do solvent polarities affect the optoelectronic properties of COFs containing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.